molecular formula C21H21NO3S2 B2958691 1-(1-benzothiophene-2-carbonyl)-4-phenylmethanesulfonylpiperidine CAS No. 2034520-84-6

1-(1-benzothiophene-2-carbonyl)-4-phenylmethanesulfonylpiperidine

Cat. No.: B2958691
CAS No.: 2034520-84-6
M. Wt: 399.52
InChI Key: DMXLUCPPUPILGP-UHFFFAOYSA-N
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Description

1-(1-benzothiophene-2-carbonyl)-4-phenylmethanesulfonylpiperidine is a complex organic compound that features a benzothiophene core, a piperidine ring, and a phenylmethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzothiophene-2-carbonyl)-4-phenylmethanesulfonylpiperidine typically involves multiple steps. One common approach starts with the preparation of benzothiophene-2-carbonyl chloride, which is then reacted with piperidine to form the intermediate compound. This intermediate is subsequently reacted with phenylmethanesulfonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1-benzothiophene-2-carbonyl)-4-phenylmethanesulfonylpiperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzothiophene core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-benzothiophene-2-carbonyl)-4-phenylmethanesulfonylpiperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-benzothiophen-2-yl-(4-benzylsulfonylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3S2/c23-21(20-14-17-8-4-5-9-19(17)26-20)22-12-10-18(11-13-22)27(24,25)15-16-6-2-1-3-7-16/h1-9,14,18H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXLUCPPUPILGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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